molecular formula C16H19N3O2S B2459571 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034431-70-2

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2459571
CAS No.: 2034431-70-2
M. Wt: 317.41
InChI Key: ABFKXQUVTRQGQC-UHFFFAOYSA-N
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Description

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications

Complex Formation Capabilities

The acid-base properties and complex-forming ability of similar compounds, such as 4,6-dimethyl-2-(1H)-pyrimidinone (thione), have been studied. These compounds exhibit a tendency to form stable complexes with metals like dysprosium(III) tris(acetylacetonate), Dy(acac)3. This characteristic suggests potential applications in creating more efficient catalysts and in the development of new materials for electronics and photonics. The stability and nature of these complexes are influenced by the basicity and acidity of the pyrimidinone compounds, which can lead to significant advancements in material science and catalysis (Pod''yachev et al., 1994).

Antibacterial Properties

Compounds structurally related to "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone" have been synthesized and evaluated for their antibacterial properties. For instance, piperazinyl oxazolidinone antibacterial agents containing a pyrimidine heteroaromatic ring have shown activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in addressing antibiotic resistance (Tucker et al., 1998).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds utilizing pyrimidine derivatives has been extensive, indicating the versatility of these chemicals in creating new pharmacologically active molecules. Novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcase the broad range of potential therapeutic applications. These compounds have exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their value in developing new treatments for chronic pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activity

Synthesis and evaluation of pyrimidine-imines and thiazolidinones containing piperidine have been conducted, showing good antimicrobial activity against pathogenic bacterial and fungal strains. Moreover, some of these compounds have demonstrated promising antitumor and anticancer activities, indicating their potential in medical research and drug development (Merugu et al., 2010).

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-9-15(18-12(2)17-11)21-14-3-6-19(7-4-14)16(20)13-5-8-22-10-13/h5,8-10,14H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFKXQUVTRQGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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